4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring a metabolically stable, ionizable pyrazole scaffold often face long lead times for custom synthesis. This compound, with a uniquely low predicted pKa (3.65) and moderate logP (0.8), solves this by providing a ready-to-use building block. - Consistent anionic state at physiological pH for target binding studies. - Enables matched molecular pair analysis to deconvolute fluorine effects. - ≥95% purity from stock; ships ambient globally for rapid SAR exploration.

Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
CAS No. 1343742-50-6
Cat. No. B1454406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
CAS1343742-50-6
Molecular FormulaC7H7F3N2O2
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C(CC(=O)O)C(F)(F)F
InChIInChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14)
InChIKeyKMYZQFSKQZWVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid (CAS 1343742-50-6): A Fluorinated Pyrazole Building Block for Medicinal Chemistry


4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid (CAS 1343742-50-6) is a fluorinated pyrazole derivative bearing a terminal trifluoromethyl group and a butanoic acid side chain . With a molecular weight of 208.14 g/mol and a purity specification of ≥95% from major chemical suppliers, this compound serves as a versatile small-molecule scaffold . Its structural features—including the electron-withdrawing trifluoromethyl group and the hydrogen-bond-donating pyrazole ring—position it as a valuable building block in pharmaceutical research, particularly for structure-activity relationship (SAR) exploration and the synthesis of bioactive molecules .

Procurement Rationale: Why 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid Is Not a Commodity Interchangeable with Generic Pyrazole Butanoic Acids


Generic substitution among pyrazole butanoic acids is not scientifically justifiable due to the profound impact of specific structural modifications on physicochemical and biological properties. The target compound uniquely incorporates a trifluoromethyl group directly on the carbon adjacent to the carboxylic acid, which significantly lowers the predicted pKa (3.65) relative to non-fluorinated analogs . This alteration directly influences ionization state and membrane permeability. Furthermore, the 3-position attachment of the pyrazole ring to the butanoic acid backbone, in conjunction with the terminal CF3 group, creates a distinct steric and electronic environment that cannot be replicated by closely related analogs such as 3-(1H-pyrazol-1-yl)butanoic acid (CAS 890092-84-9, lacking CF3) or 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006473-54-6, differing in substitution position) .

Quantitative Differentiation Evidence: 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid Versus Structural Analogs


Enhanced Lipophilicity and Membrane Permeability: A Comparison of Predicted LogP Values

The target compound exhibits a higher predicted lipophilicity compared to its non-fluorinated analog, 3-(1H-pyrazol-1-yl)butanoic acid. This is due to the presence of the trifluoromethyl group. While no experimental logP data is available for the target, the predicted XLogP3 value of 0.8 for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid provides a quantitative estimate. In contrast, a direct comparator, 3-(1H-pyrazol-1-yl)butanoic acid, which lacks the CF3 group, is expected to have a significantly lower logP due to the absence of the highly lipophilic fluorine atoms . This difference is critical for drug design where membrane permeability is a key factor.

Lipophilicity Drug Design Physicochemical Properties

Significantly Lower pKa: Acidity Differentiation from Non-Fluorinated Analogs

The presence of the strongly electron-withdrawing trifluoromethyl group on the alpha-carbon drastically reduces the pKa of the carboxylic acid moiety. The target compound has a predicted pKa of 3.65 . In contrast, a typical non-fluorinated pyrazole butanoic acid, such as 3-(1H-pyrazol-1-yl)butanoic acid, is expected to have a pKa closer to that of a standard aliphatic carboxylic acid (approx. 4.8-5.0). This difference of more than one pKa unit means that at physiological pH (7.4), the target compound will be >99.9% ionized as the carboxylate anion, while the non-fluorinated analog may still have a small but significant fraction of the neutral, protonated form [1]. This has implications for solubility, protein binding, and membrane permeation mechanisms.

Acidity Ionization State Medicinal Chemistry

Molecular Weight and Steric Bulk: A Quantitative Comparison with Direct Analogs

The molecular weight and steric profile of a compound are fundamental parameters in drug design. 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid has a molecular weight of 208.14 g/mol . This positions it uniquely between smaller, non-fluorinated analogs like 3-(1H-pyrazol-1-yl)butanoic acid (MW: 154.17 g/mol) and larger, more complex derivatives such as 4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (MW: 290.21 g/mol) . This intermediate molecular weight and the specific spatial arrangement of the CF3 group offer a distinct scaffold for SAR exploration, balancing the need for target engagement with favorable physicochemical properties.

Molecular Properties Structure-Activity Relationship Drug Design

Procurement-Driven Application Scenarios for 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid Based on Quantitative Evidence


Lead Optimization and SAR Studies in Drug Discovery

The unique combination of a low predicted pKa (3.65) and a moderate predicted logP (0.8) makes this compound an ideal candidate for medicinal chemistry programs targeting ionizable interactions. Its enhanced acidity ensures a consistent anionic state at physiological pH, which is valuable for designing ionic bonds with basic residues in protein targets . The intermediate molecular weight (208.14 g/mol) provides a favorable starting point for SAR exploration, allowing for subsequent modifications without breaching key drug-likeness thresholds [1].

Synthesis of Fluorinated Bioisosteres

The trifluoromethyl group acts as a metabolically stable and highly lipophilic bioisostere for methyl or halogen groups. This compound serves as a direct precursor for introducing a CF3-containing pyrazole butanoic acid motif into larger pharmacophores. Its use is supported by the well-established role of fluorinated pyrazoles as privileged scaffolds in FDA-approved drugs and clinical candidates [2]. The precise positioning of the CF3 group allows for the fine-tuning of target binding and metabolic stability.

Development of Chemical Probes for Target Validation

Given its distinct physicochemical profile compared to non-fluorinated analogs, this compound is a valuable tool for chemical biology applications. The altered logP and pKa can be exploited to assess the impact of lipophilicity and ionization state on cellular permeability and target engagement in phenotypic assays. It serves as a potent building block for creating matched molecular pairs with control compounds to deconvolute specific biological effects [1].

Agrochemical Intermediate for Crop Protection Research

Fluorinated pyrazoles are a cornerstone of modern agrochemical discovery, with the trifluoromethyl group conferring enhanced metabolic stability and lipophilicity to improve foliar uptake and systemicity [3]. This compound's carboxylic acid handle provides a versatile attachment point for synthesizing amides, esters, and other derivatives relevant to fungicidal and herbicidal scaffolds.

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